

physical and chemical properties of methylenecyclobutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methylenecyclobutane**

Cat. No.: **B073084**

[Get Quote](#)

Methylenecyclobutane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical, chemical, and reactive properties of **methylenecyclobutane**. This strained olefin serves as a versatile building block in organic synthesis, offering a unique combination of reactivity and structural complexity that is of significant interest in the development of novel molecular architectures and pharmaceutical agents.

Core Physical and Chemical Properties

Methylenecyclobutane is a highly flammable, colorless liquid.^{[1][2]} Its strained four-membered ring and exocyclic double bond contribute to its distinct reactivity. A summary of its key physical and chemical properties is presented below.

Table 1: Physical Properties of Methylenecyclobutane

Property	Value	Source
Molecular Formula	C ₅ H ₈	[1] [2] [3] [4] [5] [6] [7]
Molar Mass	68.12 g/mol	[1] [2] [3] [4]
Density	0.736 g/mL at 25 °C	[1] [3]
Melting Point	-134.7 °C	[1] [2]
Boiling Point	42 °C at 749 mm Hg	[1] [3]
Vapor Pressure	6.57 psi (45.3 kPa) at 20 °C	[1] [3]
Refractive Index	n _{20/D} 1.42	[1] [3]
Flash Point	< -30 °F (< -34 °C)	[1] [3]

Table 2: Thermodynamic Properties of Methylene cyclobutane

Property	Value	Source
Standard Enthalpy of Combustion (liquid, 298.15 K)	-765.95 ± 0.12 kcal/mol	[8]
Enthalpy of Formation (gas)	Data not readily available	
Enthalpy of Vaporization	Derived from vapor pressure measurements	[8]
Ring Strain Energy	Estimated	[8]

Table 3: Spectroscopic Data of Methylenecyclobutane

Spectroscopic Data	Chemical Shift (ppm) or Wavenumber (cm-1)	Source
¹ H NMR (300 MHz, neat)	4.645 (t, 2H), 2.649 (t, 4H), 1.890 (quint, 2H)	[9]
(399.65 MHz, CDCl ₃) 4.685 (s, 2H), 2.685 (t, 4H), 1.928 (p, 2H)		[9]
¹³ C NMR	Data not readily available in cited sources	
Mass Spectrum (GC-MS)	Major peaks at m/z: Data available but requires specific spectrum interpretation	[6][10]

Safety and Handling

Methylenecyclobutane is a highly flammable liquid and vapor (GHS Hazard H225).[3][4] It should be handled with extreme care in a well-ventilated area, away from sources of ignition.[1]

Precautionary Measures:

- Keep container tightly closed in a dry and well-ventilated place.
- Store at 2-8°C.[1][3]
- Use non-sparking tools and take precautionary measures against static discharge.[1]
- Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.[3][11]
- In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Experimental Protocols

This section provides detailed methodologies for the synthesis and key reactions of **methylenecyclobutane**, compiled and adapted from peer-reviewed literature.

Synthesis of Methylenecyclobutane

Method 1: Copper-Catalyzed Borylative Cyclization

This method provides a modular approach to substituted **methylenecyclobutanes**. The following is a generalized protocol based on the work of Zhao and co-workers.

- Materials:

- Appropriate homoallylic tosylate
- Bis(pinacolato)diboron (B_2pin_2) (1.2 equiv)
- Copper(I) chloride (CuCl) (10 mol%)
- IMes·HCl (13 mol%)
- Potassium tert-butoxide (KOt-Bu) (1.2 equiv)
- Anhydrous tetrahydrofuran (THF)

- Procedure:

- To an oven-dried Schlenk tube under an inert atmosphere, add CuCl (10 mol%), IMes·HCl (13 mol%), B_2pin_2 (1.2 equiv), and KOt-Bu (1.2 equiv).
- Add anhydrous THF and stir the mixture for 10 minutes at room temperature.
- Add the homoallylic tosylate (1.0 equiv) to the reaction mixture.
- Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
- Extract the product with diethyl ether (3 x 20 mL).

- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired **methylenecyclobutane** derivative.

Method 2: Dehydrohalogenation of 1-bromo-1-methylcyclobutane

A classic approach to forming the exocyclic double bond.

- Materials:
 - 1-bromo-1-methylcyclobutane
 - Potassium tert-butoxide (KOt-Bu)
 - Anhydrous dimethyl sulfoxide (DMSO)
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-1-methylcyclobutane in anhydrous DMSO.
 - Add potassium tert-butoxide (1.5 equivalents) portion-wise to the stirred solution at room temperature.
 - Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
 - Monitor the reaction by GC-MS.
 - After completion, pour the reaction mixture into ice-water and extract with pentane (3 x 30 mL).
 - Wash the combined organic layers with water and brine, then dry over anhydrous MgSO_4 .
 - Carefully distill the pentane to obtain crude **methylenecyclobutane**. Further purification can be achieved by fractional distillation.

Key Reactions of Methylenecyclobutane

Reaction 1: Palladium-Catalyzed Ring Expansion

Methylenecyclobutane can undergo ring expansion to form cyclopentanone derivatives in the presence of a palladium catalyst.

- Materials:

- Methylenecyclobutane**
- Bis(acetonitrile)chloronitropalladium(II) $[\text{PdCl}(\text{NO}_2)(\text{MeCN})_2]$
- Dichloromethane (CH_2Cl_2)

- Procedure:

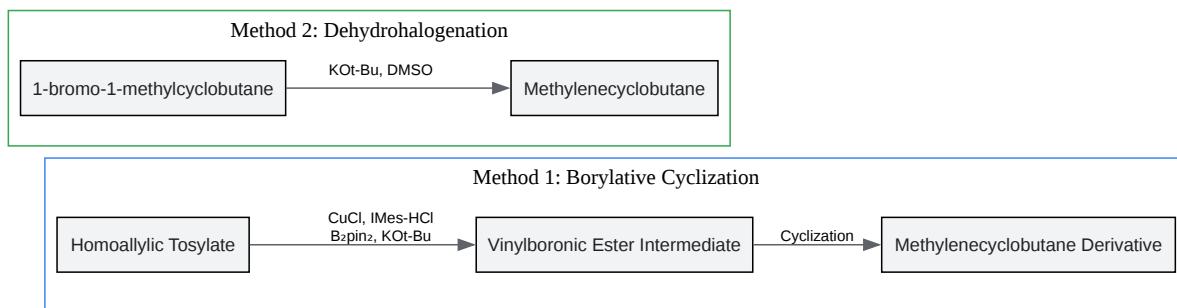
- In a clean, dry NMR tube, dissolve **methylenecyclobutane** in dichloromethane-d₂.
- Add a solution of bis(acetonitrile)chloronitropalladium(II) in dichloromethane-d₂ to the NMR tube at low temperature (-20 °C).
- Monitor the reaction by ¹H and ¹³C NMR spectroscopy. The formation of a π-olefin complex and a β-nitritopalladation product can be observed.
- Allow the reaction to warm to room temperature. The rearrangement to cyclopentanone will proceed.
- The final product can be isolated after appropriate work-up, which typically involves quenching the catalyst and purification by chromatography.

Reaction 2: Addition of HBr (Ionic vs. Radical)

The regioselectivity of HBr addition to **methylenecyclobutane** is dependent on the reaction conditions.

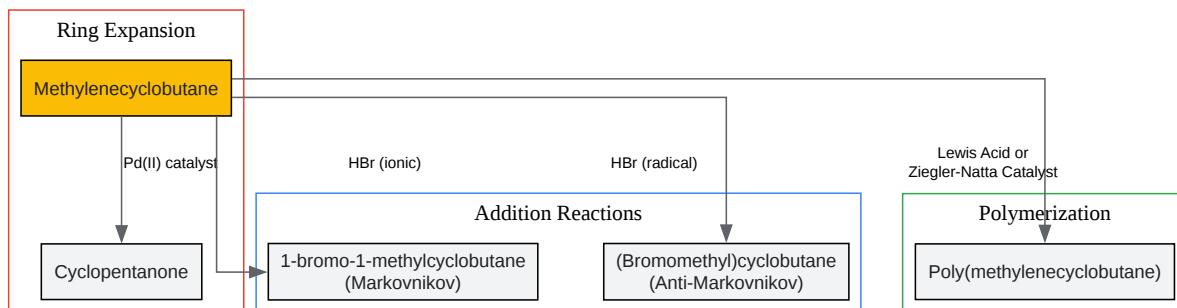
- Ionic Addition:

- Bubble dry HBr gas through a solution of **methylenecyclobutane** in a non-polar solvent (e.g., pentane) at 0 °C in the absence of light and radical initiators.
- The reaction is typically rapid. Monitor by GC-MS.
- The major product will be 1-bromo-1-methylcyclobutane, resulting from the formation of the more stable tertiary carbocation intermediate.
- Radical Addition:
 - In the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) and under UV irradiation, bubble HBr gas through a solution of **methylenecyclobutane** in a non-polar solvent.
 - The reaction will yield (bromomethyl)cyclobutane as the major product, following an anti-Markovnikov addition pathway.


Reaction 3: Polymerization

Methylenecyclobutane can undergo polymerization, particularly in the presence of Lewis acids or Ziegler-Natta catalysts.

- Cationic Polymerization:
 - In a flame-dried reaction vessel under an inert atmosphere, cool a solution of **methylenecyclobutane** in a non-polar solvent (e.g., toluene) to a low temperature (-78 °C).
 - Add a Lewis acid initiator (e.g., $\text{BF}_3 \cdot \text{OEt}_2$) dropwise to the stirred solution.
 - Allow the polymerization to proceed for a set time, then quench the reaction by adding a small amount of methanol.
 - Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
 - Collect the polymer by filtration, wash with methanol, and dry under vacuum. The resulting polymer will contain a mix of cyclic and ethylenic structures.


Visualizations

The following diagrams illustrate key conceptual frameworks related to the chemistry of **methylene cyclobutane**.

[Click to download full resolution via product page](#)

Caption: Synthetic routes to **methylene cyclobutane**.

[Click to download full resolution via product page](#)

Caption: Key chemical transformations of **methylenecyclobutane**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 1120-56-5 CAS MSDS (METHYLENECYCLOBUTANE) Melting Point Boiling Point Density CAS Chemical Properties chemicalbook.com
- 3. 亚甲基环丁烷 96% | Sigma-Aldrich sigmaaldrich.com
- 4. Methylenecyclobutane | C5H8 | CID 14262 - PubChem pubchem.ncbi.nlm.nih.gov
- 5. Cyclobutane, methylene- webbook.nist.gov
- 6. Cyclobutane, methylene- webbook.nist.gov
- 7. Cyclobutane, methylene- webbook.nist.gov
- 8. Enthalpies of formation of ethylcyclobutane, methylenecyclobutane, and 1,1-dimethylcyclopropane. [24 refs. ; tables of thermodynamic properties] (Journal Article) | ETDEWEB osti.gov
- 9. METHYLENECYCLOBUTANE(1120-56-5) 1H NMR m.chemicalbook.com
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. kishida.co.jp [kishida.co.jp]
- To cite this document: BenchChem. [physical and chemical properties of methylenecyclobutane]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b073084#physical-and-chemical-properties-of-methylenecyclobutane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com